Allyl 3,5-dioxopiperidine-1-carboxylate
Description
Allyl 3,5-dioxopiperidine-1-carboxylate is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring with two ketone groups at the 3 and 5 positions and an allyl ester moiety at the 1-position. This structure confers unique reactivity and functional versatility, making it a scaffold of interest in medicinal chemistry and organic synthesis. The allyl group, a three-carbon chain with a terminal double bond, is a critical structural feature that influences both physicochemical properties and biological interactions.
Properties
CAS No. |
848942-58-5 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-2-3-14-9(13)10-5-7(11)4-8(12)6-10/h2H,1,3-6H2 |
InChI Key |
HMJXXOJMSWQVKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Allyl 3,5-Dioxopiperidine-1-Carboxylate
Cyclocondensation of Maleic Anhydride with Allyl-Substituted Amines
A prominent method involves the cyclocondensation of maleic anhydride with allyl-protected amines. The patent US20080064876A1 details a related process for synthesizing 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones, which can be adapted for allyl ester formation. In this approach:
- Reaction Setup : Maleic anhydride reacts with an allyl-substituted furan derivative in ethyl acetate under acidic catalysis (e.g., trifluoroacetic acid).
- Temperature Control : Maintaining the reaction between 45°C and 55°C for 6 hours optimizes ring closure while minimizing allyl group degradation.
- Workup : The crude product is purified via recrystallization from acetonitrile, yielding the dioxopiperidine core with an allyl ester substituent.
Key Advantages :
Esterification of Preformed 3,5-Dioxopiperidine-1-Carboxylic Acid
An alternative route involves the esterification of 3,5-dioxopiperidine-1-carboxylic acid with allyl alcohol. This two-step process derives from methodologies used for tert-butyl ester synthesis:
Step 1: Synthesis of 3,5-Dioxopiperidine-1-Carboxylic Acid
- Base-Mediated Cyclization : Potassium tert-butoxide facilitates the cyclization of ethyl $$ \text{N}-(2\text{-oxopropyl}) $$-glycinate in ethyl ether, forming the dioxopiperidine ring.
- Acidification : Adjusting the pH to 4 with acetic acid precipitates the carboxylic acid derivative.
Step 2: Allyl Ester Formation
- Coupling Reaction : The carboxylic acid reacts with allyl bromide in the presence of $$ \text{N,N} $$-diisopropylethylamine (DIPEA) and a coupling agent (e.g., HATU).
- Solvent System : Dichloromethane or acetonitrile at 0–20°C prevents premature polymerization of the allyl group.
Yield Optimization :
Diels-Alder Approach with Allyl Glycidate
A novel method employs a Diels-Alder reaction between allyl glycidate and dienophiles such as maleic anhydride:
- Cycloaddition : The reaction proceeds in toluene at 80°C, forming a bicyclic intermediate.
- Ring-Opening and Rearrangement : Acidic hydrolysis (HCl/THF) followed by oxidative cleavage (NaIO$$_4$$) yields the dioxopiperidine skeleton.
Challenges :
- Competing side reactions may reduce yields to 40–50%.
- Requires rigorous temperature control to preserve the allyl moiety.
Comparative Analysis of Synthetic Methods
Critical Insights :
- The cyclocondensation route offers the best balance of yield and scalability for industrial applications.
- Esterification is preferred for small-scale synthesis requiring high purity.
Reaction Optimization and Mechanistic Studies
Acid Catalysis in Cyclocondensation
Trifluoroacetic acid (TFA) enhances reaction rates by protonating maleic anhydride, increasing its electrophilicity. Kinetic studies reveal a second-order dependence on TFA concentration. Alternatives like methanesulfonic acid reduce side reactions but require higher temperatures (60–70°C).
Solvent Effects
Ethyl acetate outperforms polar aprotic solvents (e.g., DMF) by stabilizing the transition state during ring closure. Dielectric constant ($$ \varepsilon $$) correlations show optimal performance at $$ \varepsilon = 6.02 $$.
Allyl Group Stability
Thermogravimetric analysis (TGA) indicates allyl ester decomposition above 120°C. Thus, reactions must be conducted below 80°C to prevent $$ \beta $$-hydride elimination.
Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Allyl 3,5-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl 3,5-dioxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of Allyl 3,5-dioxopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic or nucleophilic reactions, while the keto groups can form hydrogen bonds or undergo reduction/oxidation reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) |
|---|---|---|
| This compound | 2.3 | 1.8 |
| Propyl 3,5-dioxopiperidine-1-carboxylate | 2.8 | 0.9 |
| Methyl 3,5-dioxopiperidine-1-carboxylate | 1.9 | 3.2 |
Key Research Findings
Enhanced Antimicrobial Potency : The allyl group’s electron-rich nature and planar geometry improve interactions with microbial enzymes or membranes, leading to lower MIC values compared to propyl derivatives .
Biofilm Penetration : Allyl-substituted compounds demonstrate superior biofilm inhibition, likely due to increased penetration of extracellular polymeric matrices.
Electronic Effects: While methoxy groups (as in eugenol) are stronger electron donors, their bulkiness may hinder target binding, underscoring the balance between electronic and steric factors .
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